REACTION_CXSMILES
|
[Br-:1].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].BrBr>O>[Br-:1].[Br-:1].[Br-:1].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6].[OH:2][CH2:3][CH2:4][N+:5]([CH3:8])([CH3:7])[CH3:6] |f:0.1,4.5.6.7.8.9|
|
Name
|
|
Quantity
|
55.86 g
|
Type
|
reactant
|
Smiles
|
[Br-].OCC[N+](C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
tribromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
29 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
addition funnel
|
Type
|
ADDITION
|
Details
|
was added dropwise from the addition funnel
|
Type
|
CUSTOM
|
Details
|
The product was separated from the aqueous layer by decantation
|
Type
|
CUSTOM
|
Details
|
the residual water removed
|
Name
|
|
Type
|
|
Smiles
|
[Br-].[Br-].[Br-].OCC[N+](C)(C)C.OCC[N+](C)(C)C.OCC[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |